molecular formula C14H8Cl4N2O4 B3011886 (2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 1445112-84-4

(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B3011886
CAS No.: 1445112-84-4
M. Wt: 410.03
InChI Key: CQLTWLMGFOHPIX-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the nitration of a methyl-substituted benzene ring to introduce the nitro group. This is followed by the esterification of the nitro-substituted benzene with 3,4,5,6-tetrachloropyridine-2-carboxylic acid under acidic conditions. The reaction conditions usually involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base catalysts.

    Hydrolysis: Water, acidic or basic conditions.

Major Products

    Reduction: (2-Methyl-3-aminophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid and (2-Methyl-3-nitrophenyl)methanol.

Scientific Research Applications

(2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms on the pyridine ring can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate: .

    (2-Methyl-3-aminophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate: .

    (2-Methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxamide: .

Uniqueness

The uniqueness of this compound lies in its combination of a nitro-substituted benzene ring and a tetrachloropyridine carboxylate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4N2O4/c1-6-7(3-2-4-8(6)20(22)23)5-24-14(21)12-10(16)9(15)11(17)13(18)19-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLTWLMGFOHPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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